molecular formula C20H20N4O2 B14934437 N-[1-(1H-indol-2-ylcarbonyl)piperidin-4-yl]pyridine-3-carboxamide

N-[1-(1H-indol-2-ylcarbonyl)piperidin-4-yl]pyridine-3-carboxamide

Cat. No.: B14934437
M. Wt: 348.4 g/mol
InChI Key: PQJCIOCXODWWHS-UHFFFAOYSA-N
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Description

N-[1-(1H-indol-2-ylcarbonyl)piperidin-4-yl]pyridine-3-carboxamide is a complex organic compound that belongs to the class of indole derivatives Indole derivatives are known for their significant biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(1H-indol-2-ylcarbonyl)piperidin-4-yl]pyridine-3-carboxamide typically involves multiple steps, starting with the preparation of the indole moiety. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions . The piperidine ring can be introduced through nucleophilic substitution reactions, and the pyridine carboxamide group can be added via amide bond formation reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated synthesis equipment to ensure high yield and purity. The process typically includes the use of solvents such as methanol or ethanol, and catalysts like methanesulfonic acid to facilitate the reactions .

Chemical Reactions Analysis

Types of Reactions

N-[1-(1H-indol-2-ylcarbonyl)piperidin-4-yl]pyridine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The indole moiety can be oxidized to form oxindole derivatives.

    Reduction: The carbonyl group in the indole moiety can be reduced to form alcohol derivatives.

    Substitution: The piperidine ring can undergo nucleophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

    Substitution: Halogenated compounds and strong nucleophiles like sodium hydride can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions include oxindole derivatives, alcohol derivatives, and various substituted piperidine derivatives .

Scientific Research Applications

N-[1-(1H-indol-2-ylcarbonyl)piperidin-4-yl]pyridine-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[1-(1H-indol-2-ylcarbonyl)piperidin-4-yl]pyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The indole moiety can bind to various receptors in the body, modulating their activity. The piperidine ring may enhance the compound’s binding affinity and selectivity, while the pyridine carboxamide group can influence its pharmacokinetic properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[1-(1H-indol-2-ylcarbonyl)piperidin-4-yl]pyridine-3-carboxamide is unique due to its combination of indole, piperidine, and pyridine carboxamide groups, which confer distinct chemical and biological properties. This combination allows for versatile applications in various scientific fields .

Properties

Molecular Formula

C20H20N4O2

Molecular Weight

348.4 g/mol

IUPAC Name

N-[1-(1H-indole-2-carbonyl)piperidin-4-yl]pyridine-3-carboxamide

InChI

InChI=1S/C20H20N4O2/c25-19(15-5-3-9-21-13-15)22-16-7-10-24(11-8-16)20(26)18-12-14-4-1-2-6-17(14)23-18/h1-6,9,12-13,16,23H,7-8,10-11H2,(H,22,25)

InChI Key

PQJCIOCXODWWHS-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1NC(=O)C2=CN=CC=C2)C(=O)C3=CC4=CC=CC=C4N3

Origin of Product

United States

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